
Technical Profile: 2-Fluoro-5-hydroxy-3-
methoxypyridine

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest
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methoxypyridine

CAS No.: 1227511-69-4

Cat. No.: B1446512

Get Quote

Molecular Weight & Application Guide

Executive Summary
In the high-precision landscape of fragment-based drug discovery (FBDD), 2-Fluoro-5-
hydroxy-3-methoxypyridine (CAS 1227511-69-4) serves as a high-value scaffold.[1] Its utility

stems from the strategic placement of three distinct functional handles on the pyridine core: a

fluorine atom for metabolic stability, a methoxy group for lipophilic tuning, and a hydroxyl group

for coupling reactions.

The molecule’s Molecular Weight of 143.12 g/mol is not merely a physical constant but its

primary identifier in LC-MS workflows, serving as the "anchor mass" for quality control during

library synthesis. This guide provides the definitive physicochemical data, validated synthetic

routes, and analytical protocols required to utilize this compound effectively.
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Accurate molecular weight calculations are critical for stoichiometry in parallel synthesis and for

resolving isotopic patterns in High-Resolution Mass Spectrometry (HRMS).[1]

Table 1: Core Chemical Data
Property Value Notes

Molecular Formula Pyridine core + F, OH, OMe

Molecular Weight (Average) 143.12 g/mol Used for molarity calculations

Monoisotopic Mass 143.038257 Da
Used for HRMS (M+H =

144.0455)

CAS Number 1227511-69-4 Primary commercial identifier

Physical State Off-white to pale yellow solid
Hygroscopic; store under inert

gas

Predicted pKa (OH) ~6.3 - 6.8
Acidic due to pyridine ring

electron withdrawal

cLogP ~1.1 - 1.3 Moderate lipophilicity

Solubility DMSO (>50 mM), Methanol
Limited solubility in non-polar

alkanes

Analyst Note: The monoisotopic mass of 143.038 Da is the exact mass of the most abundant

isotope (

). In Mass Spectrometry, look for the

peak at 144.046 Da.
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Accessing this scaffold typically requires functionalizing a pre-existing pyridine core. The

presence of the fluorine atom at C2 and the methoxy group at C3 directs subsequent

substitution to the C5 position via steric and electronic control.

Pathway A: Ir-Catalyzed Borylation / Oxidation (The
"Scale-Up" Route)
This method is preferred for high purity as it avoids the formation of regioisomers common in

electrophilic aromatic substitution.[1]

Starting Material: 2-Fluoro-3-methoxypyridine (CAS 163234-74-0).[1][2][3]

Step 1 (Borylation): Iridium-catalyzed C-H activation installs a pinacol boronate ester at the

C5 position (sterically favored over C4).[1]

Step 2 (Oxidation): The boronate ester is converted to the phenol (hydroxyl group) using

Oxone or Hydrogen Peroxide.

Pathway B: Demethylation of Dimethoxy Precursor
Alternatively, if 2-Fluoro-3,5-dimethoxypyridine is available, selective demethylation can yield

the product, though controlling regioselectivity (C3 vs C5 methoxy cleavage) is challenging.[1]

Visualization: Synthesis Workflow
The following diagram illustrates the primary synthetic logic (Pathway A) and the potential for

divergent synthesis.
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Caption: Figure 1. Iridium-catalyzed C-H activation route to 2-Fluoro-5-hydroxy-3-
methoxypyridine.[1]
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Analytical Characterization Protocols
To validate the identity of CAS 1227511-69-4, researchers must employ a multi-modal

approach. The molecular weight is the first gate of confirmation.

Protocol 1: LC-MS Identification
Objective: Confirm MW and Purity.[1]

Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient: 5% B to 95% B over 3 minutes.

Detection: ESI+ (Electrospray Ionization, Positive Mode).[1]

Expected Signal:

Base Peak:

m/z.[1]

Adducts:

m/z may appear.[1]

Fragmentation: Loss of methyl radical (

, -15 Da) or HF (-20 Da) at high collision energy.[1]

Protocol 2: 1H-NMR Validation
Objective: Confirm substitution pattern (Regiochemistry).

Solvent: DMSO-d6.

Key Signals:

~3.85 ppm (s, 3H): Methoxy group (-OCH3).[1]
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~9.8-10.5 ppm (br s, 1H): Hydroxyl group (-OH) (Exchangeable with

).[1]

~7.0-7.8 ppm (2H): Aromatic protons.[1]

Look for two distinct signals.[1][3] The proton at C4 (between OMe and OH) will show

different coupling constants (

) compared to the proton at C6 (adjacent to N).

H-6: Typically a doublet of doublets (coupling with F-2).[1]

H-4: Typically a doublet (coupling with F-2, long range).[1]

Visualization: Mass Spec Logic
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Caption: Figure 2.[1] Expected Mass Spectrometry fragmentation pattern for CAS 1227511-69-

4.

Handling & Stability
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl

group makes it susceptible to oxidation over long periods if exposed to air.

Reactivity:

Nucleophilic Attack: The C2-Fluorine is activated by the pyridine nitrogen.[1] It can be

displaced by strong nucleophiles (amines, thiols) at elevated temperatures (

reaction), converting the scaffold into 2-amino or 2-thio derivatives.

O-Alkylation: The C5-Hydroxyl is readily alkylated using alkyl halides and a base (

or

) to generate ether-linked libraries.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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